![molecular formula C9H17NO3 B067382 Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S- CAS No. 177472-48-9](/img/structure/B67382.png)
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) is a chemical compound that has been of great interest in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and has been synthesized using various methods.
Mecanismo De Acción
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) inhibits the protein kinase BTK by binding to its active site. This prevents the activation of downstream signaling pathways that are involved in the development and progression of various diseases. Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has been found to have potent anti-cancer and anti-inflammatory effects. It has been shown to inhibit the growth and proliferation of cancer cells and reduce inflammation in various animal models. Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has also been found to have minimal toxicity in animal models, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) also has potent anti-cancer and anti-inflammatory effects, making it a valuable tool for studying these diseases. However, Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has limitations in terms of its solubility and stability, which may affect its effectiveness in certain experiments.
Direcciones Futuras
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has several potential future directions for research. One direction is to further investigate its anti-cancer and anti-inflammatory properties and its potential as a therapeutic agent for these diseases. Another direction is to study its effects on other signaling pathways and its potential as a therapeutic agent for other diseases. Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) can also be used as a tool to study the role of protein kinase BTK in various diseases. Further research is needed to fully understand the potential of Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) in the field of medicine.
Conclusion:
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It has potent anti-cancer and anti-inflammatory effects and has minimal toxicity in animal models. Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has several potential future directions for research, including its potential as a therapeutic agent for cancer and inflammatory diseases and its use as a tool to study the role of protein kinase BTK in various diseases. Further research is needed to fully understand the potential of Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) in the field of medicine.
Métodos De Síntesis
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) can be synthesized using various methods. One of the most common methods is the reaction of 2-(hydroxymethyl)cyclopropylamine with tert-butyl chloroformate in the presence of a base. The reaction yields Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) with high purity and yield.
Aplicaciones Científicas De Investigación
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has been extensively studied for its potential applications in the field of medicine. It has been found to be a potent inhibitor of the protein kinase BTK, which is involved in the development and progression of various cancers and autoimmune diseases. Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has also been found to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.
Propiedades
Número CAS |
177472-48-9 |
|---|---|
Nombre del producto |
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S- |
Fórmula molecular |
C9H17NO3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m0/s1 |
Clave InChI |
OCKKMJSVLVALMF-BQBZGAKWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1C[C@H]1CO |
SMILES |
CC(C)(C)OC(=O)NC1CC1CO |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



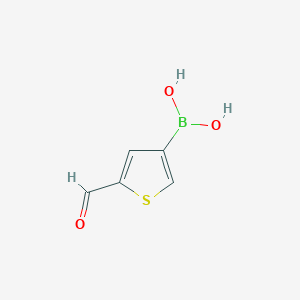
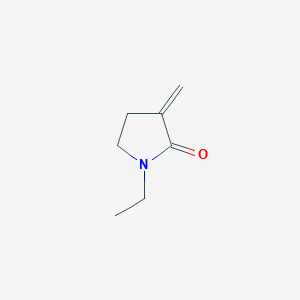
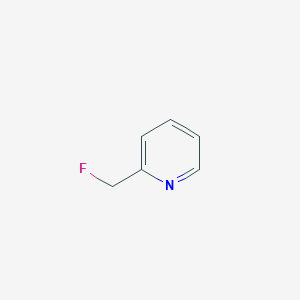
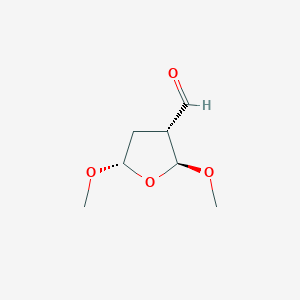
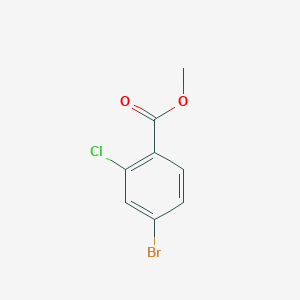
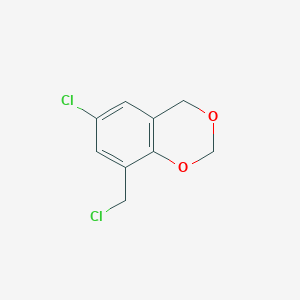
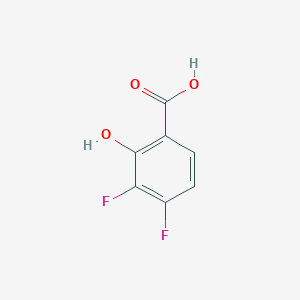

![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)

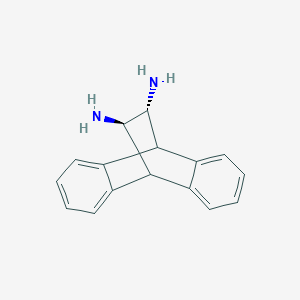
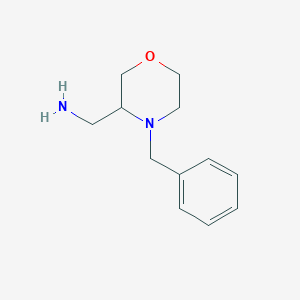
![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)
